REACTION_SMILES
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[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[OH2:20].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([OH:7])[cH:8]1.[OH:9][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14]1.[P:15](=[O:16])([OH:17])([OH:18])[OH:19]>>[OH:1][c:2]1[cH:3][cH:4][c:5]([CH:10]2[CH2:11][CH2:12][CH2:13][CH2:14]2)[c:6]([OH:7])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(O)(O)O
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Name
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Type
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product
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Smiles
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Oc1ccc(C2CCCC2)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |